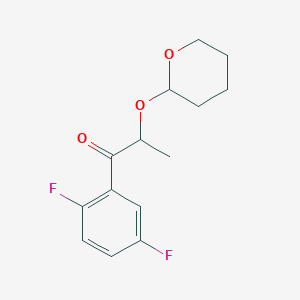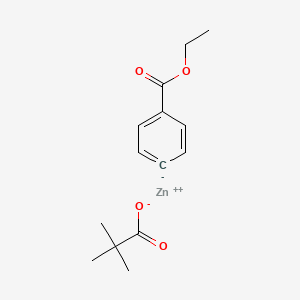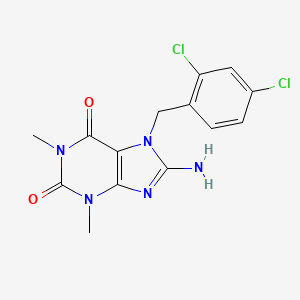
Binaphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Binaphos is a chiral ligand derived from 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. It is widely recognized for its use in asymmetric hydroformylation reactions, where it serves as a ligand for rhodium catalysts. The compound is notable for its ability to induce high enantioselectivity in various chemical transformations, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Binaphos can be synthesized through a multi-step process involving the coupling of 2-naphthol derivatives followed by the introduction of diphenylphosphino groups. One common method involves the following steps:
Coupling of 2-naphthol derivatives: This step involves the formation of a binaphthyl backbone through oxidative coupling.
Introduction of diphenylphosphino groups: The binaphthyl backbone is then functionalized with diphenylphosphino groups using reagents such as chlorodiphenylphosphine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of polymer-supported catalysts. This approach enhances the efficiency and scalability of the synthesis process. For example, the monomeric ligand can be copolymerized with divinylbenzene and ethylstyrene, followed by the formation of the rhodium complex .
Análisis De Reacciones Químicas
Types of Reactions
Binaphos primarily undergoes coordination with transition metals, particularly rhodium, to form catalytic complexes. These complexes are then used in various asymmetric hydroformylation reactions. The types of reactions include:
Hydroformylation: Addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
Carbon-Carbon Bond Formation: Enantioselective carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Rhodium Complexes: Rhodium is the metal of choice for forming catalytic complexes with this compound.
Reaction Conditions: Typical conditions include the use of syngas (a mixture of carbon monoxide and hydrogen) under high pressure and moderate temperatures.
Major Products
The major products formed from these reactions are enantioselective aldehydes, which serve as valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
Binaphos has a wide range of applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. Some of its notable applications include:
Asymmetric Hydroformylation: Used to produce enantioselective aldehydes, which are important intermediates in the synthesis of various fine chemicals.
Pharmaceutical Synthesis: Employed in the synthesis of chiral pharmaceutical intermediates, enhancing the enantioselectivity of the final products.
Agrochemical Production: Utilized in the production of chiral agrochemicals, improving their efficacy and reducing environmental impact.
Mecanismo De Acción
The mechanism of action of Binaphos involves its coordination with rhodium to form a catalytic complex. This complex facilitates the hydroformylation reaction by activating the alkene substrate and promoting the addition of carbon monoxide and hydrogen. The chiral environment provided by this compound induces enantioselectivity in the reaction, leading to the formation of enantioselective aldehydes .
Comparación Con Compuestos Similares
Similar Compounds
- Chiraphite
- Bis-diazaphos
- Ph-BPE
- Yanphos
- Bobphos
- Bettiphos
Uniqueness of Binaphos
This compound stands out due to its high enantioselectivity and versatility in various asymmetric hydroformylation reactions. Compared to other similar compounds, this compound offers a unique combination of regioselectivity and enantioselectivity, making it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C52H34O3P2 |
|---|---|
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
[1-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C52H34O3P2/c1-3-19-39(20-4-1)56(40-21-5-2-6-22-40)48-34-30-38-18-10-14-26-44(38)52(48)51-43-25-13-9-17-37(43)29-33-47(51)55-57-53-45-31-27-35-15-7-11-23-41(35)49(45)50-42-24-12-8-16-36(42)28-32-46(50)54-57/h1-34H |
Clave InChI |
HRJABHWZEQHPFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OP7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)


![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)

![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)

![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)

